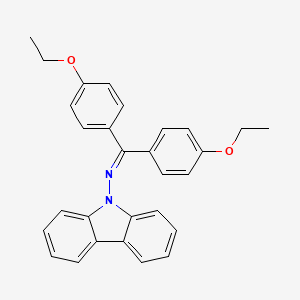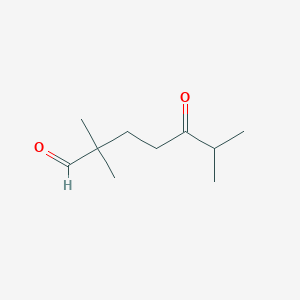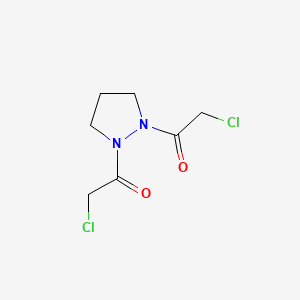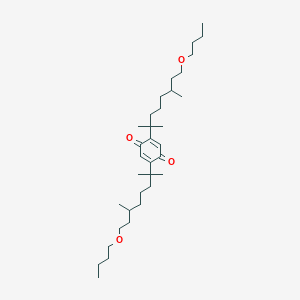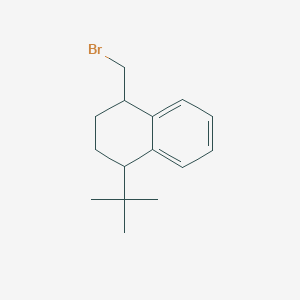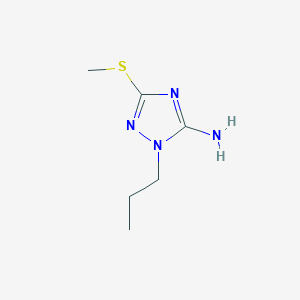
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group attached to the triazole ring, along with a propyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)propanal with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazole derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .
科学的研究の応用
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties
作用機序
The mechanism of action of 3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine include other triazole derivatives such as:
- 3-(Methylsulfanyl)propanal
- 2-(Methylsulfanyl)nicotinamide
- 4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group enhances its potential as a ligand and its ability to interact with biological targets, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
88722-38-7 |
|---|---|
分子式 |
C6H12N4S |
分子量 |
172.25 g/mol |
IUPAC名 |
5-methylsulfanyl-2-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4S/c1-3-4-10-5(7)8-6(9-10)11-2/h3-4H2,1-2H3,(H2,7,8,9) |
InChIキー |
MBMMVFXGPRSRAA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC(=N1)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
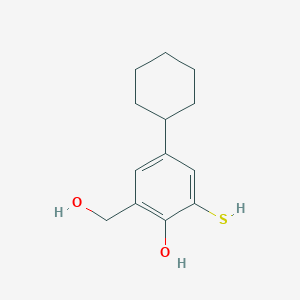
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)


![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
